1-Chloro-3-propylbenzene
Overview
Description
1-Chloro-3-propylbenzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Kinetic Modeling
- The oxidation of n-propylbenzene, a compound closely related to 1-Chloro-3-propylbenzene, was studied in high-temperature conditions, revealing insights into its oxidation process and key reaction pathways (Dagaut et al., 2002).
Enzymatic Oxidation
- Cytochrome P450 BM-3 has been found to exhibit high turnover rates in the oxidation of propylbenzene, and the residue size at position 87 of this enzyme plays a crucial role in determining its stereoselectivity in the oxidation process (Li et al., 2001).
Photoisomerization
- Ferrocenylazobenzenes, including derivatives like 2-chloro-5-ferrocenylazobenzene, have been synthesized and studied for their photoisomerization behaviors, which are relevant to the study of this compound (Sakamoto et al., 2005).
Isotopic Abundance Analysis
- The biofield energy treatment's impact on isotopic abundance ratios in 1-Chloro-3-nitrobenzene, a similar compound, has been investigated, indicating potential altered isotope effects like altered physicochemical and thermal properties (Trivedi et al., 2016).
Chemical Reactivity and Catalysis
- The reactivity of phenyl cation with a propyl group at ortho-position has been theoretically studied, giving insights into reaction paths and intermediates, which could be relevant for understanding the behavior of this compound (Hori et al., 2000).
- Étard reaction studies on n-propylbenzene provide insights into oxidation processes and possible intermediates, relevant to similar chlorinated benzene compounds (Renţea et al., 1966).
Combustion Studies
- A comprehensive study on n-propylbenzene combustion, including kinetic modeling, may offer relevant insights for the combustion characteristics of this compound (Yuan et al., 2016).
Properties
IUPAC Name |
1-chloro-3-propylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDQUQDFWSKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433086 | |
Record name | 1-chloro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57430-24-7 | |
Record name | 1-chloro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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